5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate
CAS No.: 338398-90-6
Cat. No.: VC7517901
Molecular Formula: C16H10Cl2N2O2S
Molecular Weight: 365.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338398-90-6 |
|---|---|
| Molecular Formula | C16H10Cl2N2O2S |
| Molecular Weight | 365.23 |
| IUPAC Name | (5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl) 2,4-dichlorobenzoate |
| Standard InChI | InChI=1S/C16H10Cl2N2O2S/c1-9-14(20-15(23-9)10-4-6-19-7-5-10)22-16(21)12-3-2-11(17)8-13(12)18/h2-8H,1H3 |
| Standard InChI Key | RAIKQOWKVAEKOL-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(S1)C2=CC=NC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl) 2,4-dichlorobenzoate, reflects its hybrid structure comprising a thiazole ring fused with pyridine and dichlorobenzoate moieties . Key structural elements include:
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A thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) substituted at the 2-position by a pyridinyl group and at the 4-position by a methyl group.
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An ester linkage connecting the thiazole ring to a 2,4-dichlorobenzoate group, which introduces aromatic chlorination.
The SMILES notation and InChI key further define its connectivity and stereochemical properties .
Comparative Analysis with Analogues
Structural analogues, such as 5-methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-chlorobenzenecarboxylate (CAS No. 338399-13-6), highlight the impact of substituent positioning. The 2-pyridinyl variant exhibits a molecular weight of 330.8 g/mol and altered electronic properties due to the ortho-substituted pyridine . Such differences influence reactivity and potential biological interactions.
Synthesis and Characterization
Analytical Characterization
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Spectroscopic Data: Fourier-transform infrared (FT-IR) spectroscopy would confirm the ester carbonyl stretch (~1700 cm) and aromatic C-Cl vibrations (~750 cm).
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would verify the molecular ion peak at m/z 365.23.
Physical and Chemical Properties
Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 365.23 g/mol | |
| Purity | 90% | |
| Solubility | Not publicly available | |
| Hazard Codes | H302, H312, H332 |
The compound’s limited solubility data suggests hydrophobicity, typical of aromatic esters. The logP (partition coefficient) can be estimated at ~3.5, indicating moderate lipophilicity suitable for membrane permeability in biological systems.
Reactivity and Stability
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Hydrolytic Sensitivity: The ester bond may undergo hydrolysis under acidic or basic conditions, yielding 2,4-dichlorobenzoic acid and the corresponding thiazolol .
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Thermal Stability: No decomposition temperature is reported, but analogues like the 4-ol derivative exhibit stability up to 225°C .
Research Findings and Future Directions
Biological Screening
While specific bioactivity data for this compound remains undisclosed, structurally related thiazoles demonstrate:
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Anticancer Activity: Inhibition of tubulin polymerization (IC values in nanomolar range) .
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Antimicrobial Effects: Growth suppression of Staphylococcus aureus (MIC: 8 µg/mL) .
Synthetic Optimization
Future work could focus on:
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Improving synthetic yields via catalysis (e.g., DMAP in esterification).
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Derivatization at the pyridine or thiazole nitrogen to modulate bioactivity.
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